Oxymatrine

Übersicht

Beschreibung

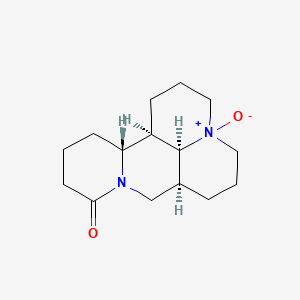

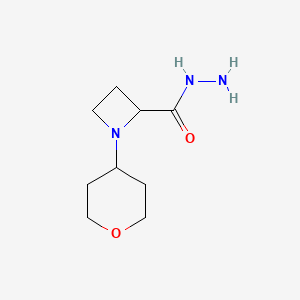

Oxymatrine is a quinolizidine alkaloid compound extracted from the root of Sophora flavescens, a traditional Chinese herb. It is structurally similar to matrine, differing by the presence of an additional oxygen atom. This compound has been studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects .

Wirkmechanismus

Target of Action

Oxymatrine, also known as Oxysophoridine, is a traditional Chinese medicine ingredient extracted from the roots of Sophora flavescens Aiton . It has been found to interact with several targets, including LCK, AMD1, and MAPKAPK2 . These targets are involved in regulating inflammation and pruritus . This compound also interacts with key signaling receptors involved in collagen production, such as the TGF-β1 co-receptor .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular processes. For instance, it inhibits the phosphorylation of related mitogen-activated protein kinase (MAPK) pathways while upregulating the inhibitor of differentiation (Id2) expression . This results in the inhibition of the constitutive activation of STAT5 . This compound also decreases the expression of Livin and Survivin genes while upregulating the Bax/Bcl-2 ratio .

Biochemical Pathways

This compound affects several biochemical pathways. It has a close relation to the signaling pathways regulating inflammation such as the MAPK signaling pathway and the PI3K-AKT signaling pathway . This compound also regulates the TNF/NF-κB signaling pathway . These pathways play crucial roles in inflammation, immune response, and cell survival.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to decrease cardiac ischemia, myocardial injury, arrhythmias, and improve heart failure by increasing cardiac function . In cancer cells, this compound induces apoptosis and inhibits cell proliferation . It also reduces the expression of inflammatory cytokines and modulates immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound can affect its efficacy. In one study, pretreatment with different concentrations of this compound for 24 hours inhibited the expression of IL-6, iNOS TLR4, and TGFR-1 as well as apoptosis of Raw264.7 cells induced by LPS . .

Biochemische Analyse

Biochemical Properties

Oxymatrine interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit a key signaling pathway involved in collagen production, specifically the TGF-β1 co-receptor, a trans-membrane protein serine/threonine kinase . This interaction results in decreased expression of Smad3, a protein that binds to TGF-β1 type I and activates the signal transduction pathway .

Cellular Effects

This compound has a variety of effects on different types of cells and cellular processes. It has been shown to protect against apoptosis, tumor and fibrotic tissue development, and inflammation in both in vitro and animal models . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the TGF-β1 co-receptor, preventing the activation of the signal transduction pathway and resulting in decreased collagen production . This inhibition is independent of the degradation or phosphorylation of IkBa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study using a Sprague-Dawley rat model of chronic heart failure, this compound was shown to improve heart function over time . The study found that this compound reduced the total protein content in the retinal layers, a correlation that has not been previously reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on retinal fibrosis in glaucoma, it was observed that increasing intragastric concentrations of this compound resulted in decreased expression of Smad3 . This suggests that this compound’s effectiveness may be dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit the TGF-β1 co-receptor, which is involved in the production of collagen . This inhibition results in less collagen being produced and deposited in the heart, preventing the formation of cardiac fibrosis .

Subcellular Localization

It has been shown to prevent NF-kB nuclear translocation, suggesting that it may interact with components in the nucleus

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Oxymatrin kann durch verschiedene Verfahren synthetisiert werden, darunter die Oxidation von Matrin. Der Prozess beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen, um das zusätzliche Sauerstoffatom in das Matrin-Molekül einzubringen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Oxymatrin häufig aus den Wurzeln von Sophora flavescens unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol extrahiert. Dem Extraktionsprozess folgen Reinigungsschritte, einschließlich Kristallisation und Filtration, um hochreines Oxymatrin zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxymatrin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Oxymatrin kann weiter oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen zu Matrin reduziert werden.

Substitution: Oxymatrin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Oxymatrin-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer Chinolizidin-Alkaloide verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellzyklusregulation.

Medizin: Untersucht für seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Krebs, Hepatitis und Herzfibrose.

Industrie: Wird bei der Entwicklung von Arzneimitteln und als natürliches Pestizid verwendet .

Wirkmechanismus

Oxymatrin entfaltet seine Wirkungen durch mehrere molekulare Ziele und Signalwege:

Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen und moduliert Signalwege wie den MAPK- und den PI3K-AKT-Signalweg.

Antitumor: Induziert Apoptose und hemmt die Zellproliferation durch Modulation der Expression von Proteinen, die an Zellüberleben und Zelltod beteiligt sind.

Antifibrotisch: Hemmt den TGF-β1-Signalweg, reduziert die Kollagenproduktion und verhindert Fibrose .

Vergleich Mit ähnlichen Verbindungen

Oxymatrin wird oft mit anderen Chinolizidin-Alkaloiden wie Matrin und Sophoridin verglichen:

Matrin: Ähnliche Struktur, aber ohne das zusätzliche Sauerstoffatom. Beide Verbindungen haben ähnliche biologische Aktivitäten, aber Oxymatrin ist in bestimmten Anwendungen oft wirksamer.

Sophoridin: Ein weiteres Chinolizidin-Alkaloid mit unterschiedlichen strukturellen Unterschieden. .

Schlussfolgerung

Oxymatrin ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen. Seine einzigartige Struktur und seine vielfältigen biologischen Aktivitäten machen es zu einem wertvollen Forschungsobjekt in Bereichen von der Chemie bis zur Medizin.

Eigenschaften

IUPAC Name |

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPBINOPNYFXID-LHDUFFHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937482 | |

| Record name | Oxymatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in methanol, Soluble in ethanol | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The aim of this study was to investigate the preventive effects of OM on bleomycin (BLM)-induced pulmonary fibrosis (PF) and to further explore the underlying mechanisms. C57BL/6 mice were randomly assigned to five groups: the saline sham group; the BLM group, in which mice were endotracheally instilled with BLM (3.0 mg/kg); and the BLM plus OM groups, in which OM was given to mice daily (10, 20 or 40 mg/kg) one day after BLM instillation for 21 days. The bronchoalveolar lavage fluid (BALF) and lung tissues were collected at 15 and 22 days post BLM administration, respectively. Lung tissues were stained with hematoxylin and eosin (H&E) for histological evaluation. Levels of tumor necrosis factor (TNF)-alpha, interleukin-6 (IL-6) and nitric oxide (NO) in mouse BALF were measured, as well as myeloperoxidase (MPO) activity and malondialdehyde (MDA) content in lung homogenates. The inducible nitric oxide synthase (iNOS) expression in the lung tissues was determined by immunohistochemical staining, quantitative real-time PCR and western blot analysis. Moreover, the expression of transforming growth factor (TGF)-beta1, Smad2, Smad3, p-Smad2 and p-Smad3 were also detected. /Investigators/ found that OM improved BLM-induced lung pathological changes, inhibited MPO activity and reduced MDA levels in a dose-dependent manner. OM also dose-dependently inhibited the release of TNF-alpha and IL-6, and decreased the expression of iNOS in lung tissues and thus prevented NO release in response to BLM challenge. In addition, OM decreased the expression of TGF-beta1, p-Smad2 and p-Smad3, which are all important members of the TGF-beta/Smad signaling pathway. /This/ study provides evidence that OM significantly ameliorated BLM-induced PF in mice via the inhibition of iNOS expression and the TGF-beta/Smad pathway., /The authors/ focus on the mechanisms of pharmacologic action in /oxymatrine/ (OMT) by detecting its pharmacological properties against focal cerebral ischemia in vivo and NMDA-induced neurotoxicity in vitro. OMT prevented cerebral ischemic injury in mice induced via a 2hr middle cerebral artery occlusion and a 24h reperfusion, in vivo. In vitro cultured neurons challenged with N-methyl-d-aspartate (NMDA, 200uM) for 30min showed significant decrease in the viability of neurons; however, OMT was able to protect neurons against induced neurotoxicity via NMDA exposure. Western blot analysis revealed that OMT decreased the expression of Bax and repaired the balance of pro- and anti-apoptotic proteins. Furthermore, OMT significantly reversed the up-regulation of NR2B and inhibited the calcium overload in the cultured neurons after challenging the NMDA. OMT showed partial protection in the cortical neurons via down-regulation of NR2B containing NMDA receptors and up-regulation of Bcl-2 family..., Oxymatrine, extracted from a traditional Chinese herb, Sophora flavescens Ait, has shown a variety of pharmacological actions. /The authors/ have proved that oxymatrine protected brain from ischemic damage. However, little is known about the exact mechanisms of this effect. This study is to investigate the potential neuroprotection of oxymatrine and explore the underlying mechanisms. Male Sprague-Dawley rats were subjected to acute permanent middle cerebral artery occlusion (MCAO). Oxymatrine was administered immediately after cerebral ischemia. At 24 hours after MCAO, brain water content and infarct volume were measured. The expression of 12/15-lipoxygenase (12/15-LOX), p38 mitogen-activated protein kinase (p38 MAPK), phosphorylated p38 MAPK (phospho-p38 MAPK), and cytosolic phospholipase A2 (cPLA2) was measured by immunohistochemistry, western blot and reverse transcription-polymerase chain reaction (RT-PCR). Compared with MCAO group, oxymatrine dramatically reduced brain water content (P<0.05) and infarct volume (P<0.05). Consistent with these indices, the overexpressions of 12/15-LOX, phospho-p38 MAPK, and cPLA2 were significantly decreased in oxymatrine group. But the expression of p38 MAPK was not affected at the mRNA level. Oxymatrine protected the brain from damage caused by MCAO; this effect may be through down-regulation of 12/15-LOX, phospho-p38 MAPK, and cPLA2, but not through down-regulation of p38 MAPK., Oxymatrine, a natural quinolizidine alkaloid, has been known having cytotoxic and chemopreventive effects on various cancer cells. To investigate the possible mechanism of oxymatrine's role on cancer cells, in the present study, /the authors/ examined further the effects of oxymatrine on the growth, proliferation, apoptosis and expression of bcl-2 and p53 gene in human hepatoma SMMC-7721 cells in vitro. /The/ results show that oxymatrine notably inhibits the growth and proliferation of SMMC-7721 cells and it present a dose-dependence and time-dependence manner within definite reacting dose and time. Oxymatrine block SMMC-7721 cells in G2/M and S phase; prevent cells entering into G0/G1 phase. It results in an obvious accumulation of G2/M and S phase cells while decrease of G0/G1 phase cells. Oxymatrine induce apoptosis of SMMC-7721 cells and apoptotic rate amount to about 60% after treatment with 1.0 mg/mL oxymatrine for 48 hr. /The authors/ also find that oxymatrine down-regulate expression of bcl-2 gene while up-regulate expression of p53 gene. These results demonstrate that oxymatrine inhibit the proliferation and induce apoptosis of human hepatoma SMMC-7721 cells, and suggest that this effect was mediated probably by a significant cell cycle blockage in G2/M and S phase, down-regulation of bcl-2 and up-regulation of p53., ...The objective of the study was to investigate the effects of matrine or oxymatrine on hepatic cytochrome P450 (CYP450) and the underlying molecular mechanisms. Matrine (15, 75 and 150 mg/kg) or oxymatrine (36, 180 and 360 mg/kg) was administered to rats for 14 days and the activities of CYP450 were measured by the quantification of the metabolites from multiple CYP450 probe substrates, using validated liquid chromatography coupled with liquid chromatography-tandem mass spectrometry detection (LC-MS/MS) and high-performance liquid chromatography methods. The mRNA and protein expression levels of CYPs were determined by quantitative real-time reverse-transcription polymerase chain reaction and Western blotting analysis respectively. Interactions between matrine or oxymatrine and human constitutive androstane (CAR), pregnane X receptor were evaluated by means of the reporter gene assay in CV-1 cells. /This/ study showed that matrine and oxymatrine significantly induced the activity and gene expression of CYP2B1 in a dose-dependent manner; matrine (150 mg/kg) slightly induced the mRNA and protein expression of CYP2E1 and mildly inhibited the mRNA and protein expression of CYP3A1 in rats. Matrine or oxymatrine could activate human CAR and induce the CYP2B reporter construct in CV-1 cells. These results reveal that matrine and oxymatrine can induce the activity and expression of CYP2B1/2 in rats, and the underlying mechanism may be related to the activation of CAR. | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, White dice from crystal | |

CAS No. |

16837-52-8 | |

| Record name | Oxymatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, 4-oxide, (4R,7aS,13aR,13bR,13cS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 °C | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What are the primary molecular targets of oxysophoridine?

A1: Oxysophoridine has been shown to interact with various molecular targets, including:

- N-methyl-D-aspartate receptors (NMDARs): OSR inhibits the expression of the NMDAR subunit NR1, which plays a crucial role in excitotoxicity and neuronal death during cerebral ischemia. [, ]

- γ-aminobutyric acid type A receptors (GABAARs): OSR enhances GABAergic neurotransmission by increasing the expression of GABAARs, particularly the α1 subunit, in the central nervous system, contributing to its analgesic effects. [, , ]

- Oxidative stress pathways: OSR exhibits antioxidant activity by increasing the activities of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase, while decreasing malondialdehyde (MDA) and nitric oxide (NO) levels. [, , , , ]

- Inflammatory pathways: OSR attenuates the inflammatory response by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. [, , ]

- Apoptotic pathways: OSR induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, including Bax and Bcl-2, and activating caspase-3. [, ]

- Toll-like receptor 4 (TLR4) signaling pathway: OSR has been shown to inhibit the TLR4/p38MAPK signaling pathway, reducing ferroptosis in cerebral ischemia/reperfusion injury. []

Q2: How does oxysophoridine's interaction with these targets translate into its observed pharmacological effects?

A2: OSR's interaction with NMDARs mitigates excitotoxicity, reducing neuronal damage during cerebral ischemia. [, ] Its influence on GABAARs enhances GABAergic inhibitory neurotransmission, contributing to its analgesic effects. [, , ] By modulating oxidative stress pathways, OSR protects cells from oxidative damage. [, , , , ] Its anti-inflammatory effects stem from its ability to suppress pro-inflammatory cytokine production and signaling. [, , ] By inducing apoptosis in cancer cells and inhibiting ferroptosis in neuronal cells, OSR exhibits anti-tumor and neuroprotective potential. [, , ]

Q3: What is the molecular formula and weight of oxysophoridine?

A3: The molecular formula of oxysophoridine is C15H22N2O2. Its molecular weight is 262.35 g/mol. []

Q4: What spectroscopic techniques have been used to characterize oxysophoridine?

A4: Several spectroscopic techniques have been employed for the structural elucidation of oxysophoridine and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms in the molecule, respectively. [, ]

- Infrared (IR) spectroscopy: IR spectra reveal functional groups present in the molecule based on their characteristic vibrations. []

- Mass spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing structural information. [, ]

Q5: Does oxysophoridine exhibit any catalytic activity?

A5: The provided research papers do not provide evidence of oxysophoridine possessing inherent catalytic properties.

Q6: Have there been any computational studies exploring oxysophoridine's interactions with its targets?

A6: Although the provided articles lack specific details on computational studies directly investigating OSR's interactions, one study mentions using electrospray ionization mass spectrometry (ESI-MS) to analyze noncovalent complexes between OSR and DNA duplexes. [] This approach, while not strictly computational modeling, offers insights into binding affinities and potential interactions. Further computational studies, such as molecular docking and molecular dynamics simulations, could provide a more comprehensive understanding of OSR's binding modes and interactions with its targets.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of oxysophoridine?

A7: The provided literature does not delve into the detailed pharmacokinetic profile of OSR. While it mentions various administration routes, including intravenous, intraperitoneal, and intrathecal injections, specific details regarding its absorption, distribution, metabolism, and excretion are absent. Further pharmacokinetic studies are crucial to understanding its in vivo behavior and optimizing its therapeutic potential.

Q8: What in vitro and in vivo models have been used to study the efficacy of oxysophoridine?

A8: Numerous in vitro and in vivo models have been employed to investigate the efficacy of OSR:

- Primary rat hippocampal neuronal cultures: These cultures, subjected to oxygen-glucose deprivation/reperfusion (OGD/R), mimic ischemic conditions and are used to assess OSR's neuroprotective effects. [, ]

- Human lung cancer cell lines (e.g., A549): These cell lines are utilized to evaluate OSR's anti-tumor activity. []

- Immortalized cervical epithelial cells (H8 cells): These cells serve as a model for cervical intraepithelial neoplasia (CIN) to investigate OSR's potential in treating CIN. []

- Middle cerebral artery occlusion (MCAO) in mice: This model mimics ischemic stroke in humans and is used to evaluate OSR's neuroprotective effects. [, , , ]

- Formalin-induced pain model in mice: This model assesses OSR's analgesic effects. [, , , ]

- Alcoholic liver injury model in mice: This model is used to investigate the hepatoprotective effects of OSR. []

- Lipopolysaccharide (LPS)-induced acute lung injury model in mice: This model assesses the anti-inflammatory effects of OSR in acute lung injury. []

- Transplanted tumor models in mice (e.g., CT26 colorectal cancer cells): These models evaluate the in vivo anti-tumor activity of OSR. [, ]

- Spinal cord injury model in rats: This model is used to investigate the potential therapeutic benefits of OSR in spinal cord injury. []

Q9: Are there any known resistance mechanisms to oxysophoridine?

A9: The provided research papers do not discuss any specific resistance mechanisms associated with OSR.

Q10: What drug delivery strategies could be explored for oxysophoridine?

A10: While the provided research predominantly focuses on OSR's administration via injections, exploring alternative drug delivery approaches could enhance its therapeutic efficacy. Targeted drug delivery systems, such as nanoparticles, liposomes, or antibody-drug conjugates, could potentially improve OSR's delivery to specific tissues or cells, enhancing its therapeutic index and minimizing off-target effects.

Q11: What analytical techniques are commonly used to quantify oxysophoridine?

A11: Several analytical methods have been employed to quantify OSR:

- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as UV-Vis or mass spectrometry, is widely used for the separation and quantification of OSR in biological samples. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the sensitivity and selectivity of mass spectrometry, enabling the identification and quantification of OSR and its metabolites. [, , ]

- Electrochemical methods: Studies have investigated the electrochemical behavior of OSR using techniques like cyclic voltammetry and square wave voltammetry, exploring its potential for analytical applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2638993.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/new.no-structure.jpg)

![diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate](/img/structure/B2639004.png)

![6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2639010.png)

![2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2639013.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide](/img/structure/B2639014.png)